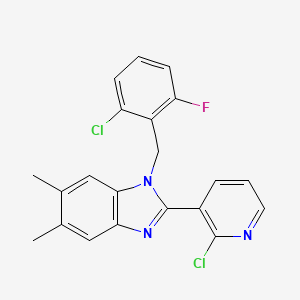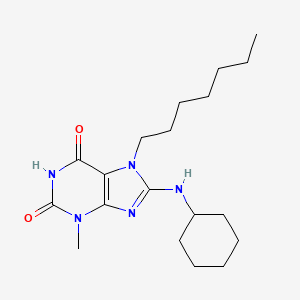
3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step processes including condensation, chlorination, esterification, or other specific organic reactions. For example, a related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized through a series of reactions including condensation and chlorination, suggesting a complex synthesis pathway that may be applicable to our compound of interest (Yan Shuang-hu, 2014).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic and crystallographic techniques. For instance, the structure of a compound can be confirmed through diffractions of IR, 1H NMR, and X-ray. The specific arrangement of atoms within a molecule significantly influences its reactivity and properties, as seen in related studies (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical properties of such compounds are determined by their functional groups and molecular structure. Reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations are key aspects. For example, the synthesis of related compounds involves reactions with terminal alkynes, indicating a potential for diverse chemical reactivity (K. Kobayashi et al., 2008).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties are influenced by the molecular structure and can be studied through techniques like X-ray crystallography and spectroscopy (F. Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical species, and stability, are defined by the molecular structure and functional groups. Investigations into the reactivity of similar compounds provide insights into potential reactions and mechanisms (G. Abbenante et al., 1997).
科学的研究の応用
Synthesis and Structural Characterization
- 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and related compounds have been synthesized and characterized for their structural properties. These syntheses involve various reactions, including condensation, chlorination, and esterification, often followed by crystallization and characterization using IR, NMR, and X-ray diffraction techniques (Aydin et al., 2010).
Molecular Interactions and Solubility Studies
- Studies have been conducted to understand the molecular interactions of compounds like 3-(2-chlorophenyl)-propanoic acid in various solvents. These studies involve measuring density and ultrasonic velocity to determine parameters like adiabatic compressibility and acoustic impedance. Such research provides insights into drug transmission and absorption characteristics (Tekade et al., 2019).
Hydrogen Bonding Studies
- Hydrogen bonding in similar compounds has been studied through NMR spectroscopy and X-ray crystallography. These studies reveal the nature of hydrogen bonding, which can be intramolecular or intermolecular, influencing the compound's properties and stability (Dobbin et al., 1993).
Polymorphism in Pharmaceutical Compounds
- Research on polymorphic forms of compounds structurally similar to 3-(2-chlorophenyl)-propanoic acid has been done, especially in pharmaceutical contexts. Understanding polymorphism is crucial for pharmaceuticals' analytical and physical characterization (Vogt et al., 2013).
Organic Synthesis
- This compound and its derivatives have been utilized in organic synthesis, demonstrating their versatility as intermediates in creating various pharmacologically active molecules. Such syntheses often involve a series of reactions like condensation and cyclization (Reddy & Rao, 2006).
特性
IUPAC Name |
3-(2-chlorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-8-4-3-7-13(14)15(9-16(20)21)19-10-11-5-1-2-6-12(11)17(19)22/h1-8,15H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQHEZREKZAMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)
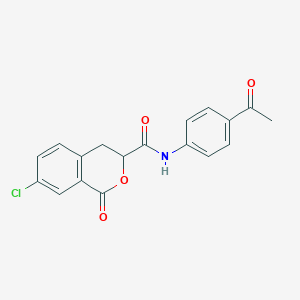
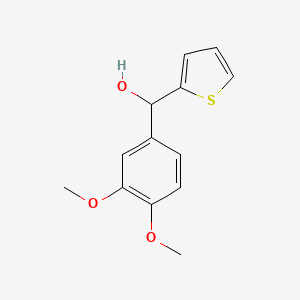
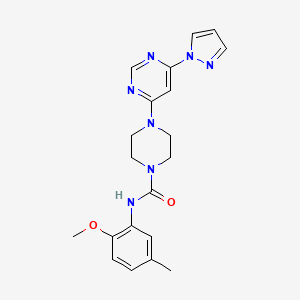

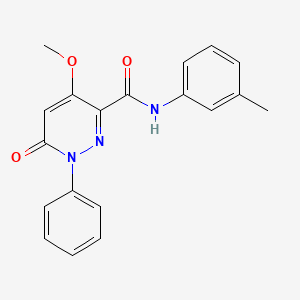


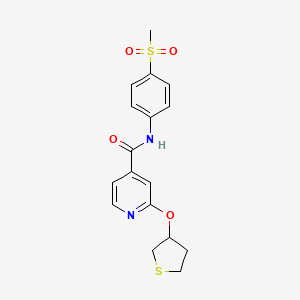
![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)

